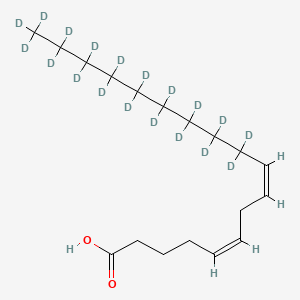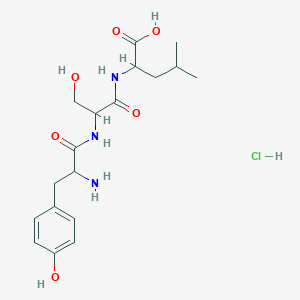
Chlorambucil Dimer Impurity
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La Impureza de Dímero de Clorambucil es una impureza del Clorambucil, un agente alquilante utilizado como fármaco quimioterapéutico en el tratamiento de la leucemia linfocítica crónica . Este compuesto es significativo en la investigación farmacéutica y el control de calidad, ya que ayuda a comprender la pureza y la estabilidad de las formulaciones de Clorambucil.
Métodos De Preparación
La preparación de la Impureza de Dímero de Clorambucil implica rutas sintéticas que incluyen la reacción del Clorambucil con diversos reactivos en condiciones específicas. Las rutas sintéticas exactas y las condiciones de reacción son propietarias y pueden variar entre los fabricantes. Los métodos de producción industrial suelen implicar cromatografía líquida de alta resolución (HPLC) para aislar y purificar la impureza .
Análisis De Reacciones Químicas
La Impureza de Dímero de Clorambucil experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
La Impureza de Dímero de Clorambucil tiene varias aplicaciones de investigación científica, que incluyen:
Biología: Ayuda a estudiar los efectos biológicos e interacciones del Clorambucil y sus impurezas.
Medicina: Se utiliza en el desarrollo y la prueba de nuevos fármacos y formulaciones quimioterapéuticos.
Mecanismo De Acción
El mecanismo de acción de la Impureza de Dímero de Clorambucil es similar al del Clorambucil. Actúa reticulando bases de guanina en hebras de ADN de doble hélice, lo que evita que las hebras se desenrollen y se separen. Esta interrupción de la función del ADN conduce a la muerte celular, lo que la hace efectiva para detener el crecimiento tumoral .
Comparación Con Compuestos Similares
La Impureza de Dímero de Clorambucil se puede comparar con otros compuestos similares, como:
Impureza E del Clorambucil EP: Otra impureza del Clorambucil con una estructura y función similares.
Impureza A del Clorambucil EP: Un compuesto relacionado utilizado en el control de calidad de las formulaciones de Clorambucil.
La Impureza de Dímero de Clorambucil es única debido a su estructura específica y el papel que desempeña en el análisis de estabilidad y pureza del Clorambucil .
Propiedades
Fórmula molecular |
C28H37Cl3N2O4 |
|---|---|
Peso molecular |
572.0 g/mol |
Nombre IUPAC |
4-[4-[2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl-(2-chloroethyl)amino]phenyl]butanoic acid |
InChI |
InChI=1S/C28H37Cl3N2O4/c29-15-18-32(19-16-30)25-11-7-24(8-12-25)4-2-6-28(36)37-22-21-33(20-17-31)26-13-9-23(10-14-26)3-1-5-27(34)35/h7-14H,1-6,15-22H2,(H,34,35) |
Clave InChI |
OEWWULVKDVVUOA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCCC(=O)O)N(CCOC(=O)CCCC2=CC=C(C=C2)N(CCCl)CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


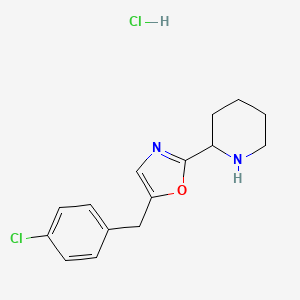
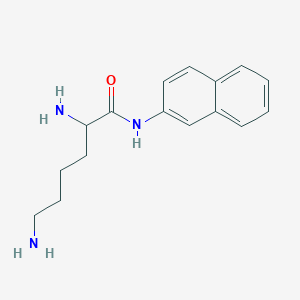
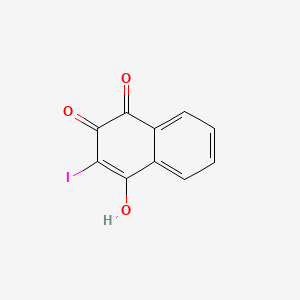
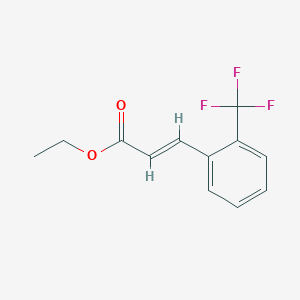
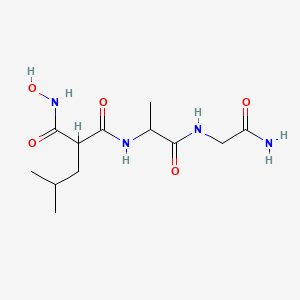

![(2S)-2-[(2S,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanoic acid](/img/structure/B12301196.png)
![N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B12301203.png)
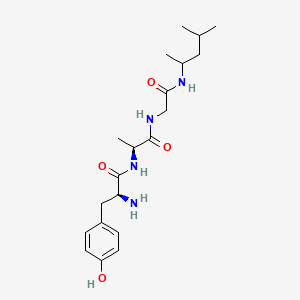
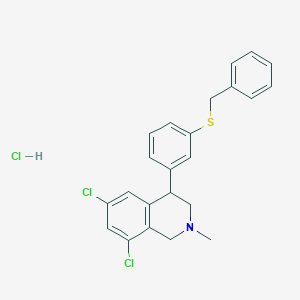
![6-[6-[[3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxy-8-methoxybenzo[g]chromen-2-one](/img/structure/B12301229.png)
